N-cyclohexyl-2-methylbenzenesulfonamide
Description
N-Cyclohexyl-2-methylbenzenesulfonamide (CAS: 3237-31-8, C₁₂H₁₇NO₂S, MW: 239.33 g/mol) is a sulfonamide derivative characterized by a cyclohexylamine group attached to the sulfonyl moiety and a methyl substituent at the ortho position of the benzene ring. It is synthesized via a continuous-flow electrochemical method at 3.6 V, yielding 70% after purification by flash chromatography (Cyclohexane:Ethyl Acetate 4:1) . Key physicochemical properties include:
- Melting Point: 82–84°C
- NMR Data: ¹H-NMR (CDCl₃): δ 8.08–7.94 (m, 1H), 2.65 (s, 3H, CH₃), 3.22–3.05 (m, 1H, cyclohexyl), 1.29–1.08 (m, 5H, cyclohexyl). ¹³C NMR: δ 141.4 (C-SO₂), 21.5 (CH₃), 52.8 (N-cyclohexyl) .
Properties
Molecular Formula |
C13H19NO2S |
|---|---|
Molecular Weight |
253.36 g/mol |
IUPAC Name |
N-cyclohexyl-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H19NO2S/c1-11-7-5-6-10-13(11)17(15,16)14-12-8-3-2-4-9-12/h5-7,10,12,14H,2-4,8-9H2,1H3 |
InChI Key |
CEZGAJNTYWOKHG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2CCCCC2 |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
Key Observations:
N-Substituents: Ethyl or benzyl groups (e.g., in and ) increase lipophilicity, which may enhance membrane permeability in biological systems.
Synthetic Efficiency :
- The continuous-flow method for the target compound (70% yield) contrasts with traditional alkylation routes (e.g., ), suggesting advantages in scalability and reaction control.
Industrial and Pharmacological Relevance
- Industrial Applications : Sulfonamides like benzothiazyl-2-cyclohexylsulfenamide (CBS) are vulcanization accelerators , highlighting the role of cyclohexyl groups in polymer chemistry.
- Drug Development : The structural diversity of sulfonamides (e.g., ) underscores their versatility in drug design, though the target compound’s 2-methyl group may require optimization for specific targets.
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